![molecular formula C24H21N7O2 B2884320 2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-29-3](/img/structure/B2884320.png)
2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .Scientific Research Applications
Supramolecular Chemistry Applications
Research on pyrimidine derivatives, such as those in the study by Fonari et al. (2004), highlights their use in forming hydrogen-bonded supramolecular assemblies. These structures are notable for their extensive H-bonding interactions, leading to diverse supramolecular architectures. Such compounds are of interest in materials science for creating novel materials with specific properties, including enhanced stability and functionality Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E. V., & Yavolovskii, A. А. (2004). Supramolecular Chemistry, 16(1), 23-30.
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of triazolopyrimidines for their biological activities, as demonstrated by Gilava et al. (2020), suggest that such compounds could have significant applications in the development of new antimicrobial and antioxidant agents. The structural features of these compounds, including the triazolopyrimidine core, play a crucial role in their biological activity, making them potential candidates for pharmaceutical development Gilava, V. P., Patel, P., Ram, H., & Chauhan, J. H. (2020).
Heterocyclic Compound Synthesis
The work by Lashmanova et al. (2019) on the rearrangement of thiazolopyrimidines into triazolopyrimidines provides insight into synthetic pathways that could be relevant for the synthesis of the compound . Understanding these synthetic routes is essential for chemists looking to design and synthesize new compounds with similar structures for various applications, including drug development and materials science Lashmanova, E. A., Agarkov, A., Rybakov, V., & Shiryaev, A. (2019). Chemistry of Heterocyclic Compounds.
Novel Compound Synthesis
The synthesis of novel compounds with potential biological activities, as illustrated by Mohamed (2021), demonstrates the continuous exploration in the field of medicinal chemistry to find new therapeutic agents. The structural diversity and complexity of such compounds offer a broad spectrum of biological activities, making them valuable for drug discovery efforts Mohamed, H. M. (2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-16-8-7-12-25-14-16)21(18-10-5-6-13-26-18)31-24(27-15)29-22(30-31)17-9-3-4-11-19(17)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYJZYRMVZZOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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